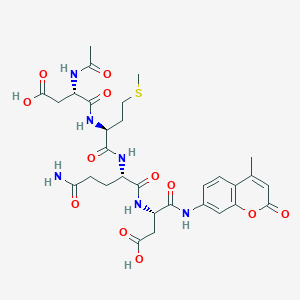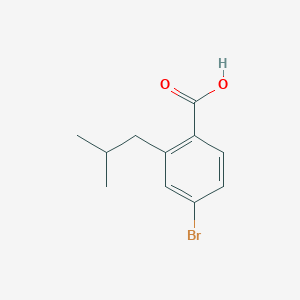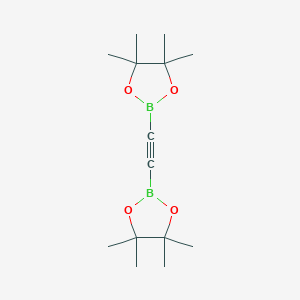
アセチル-アスパラギン酸-メチオニン-グルタミン-アスパラギン酸-アミノメチルクマリン
概要
説明
Ac-DMQD-AMC is a fluorogenic substrate for Caspase 3, also known as Apopain. Caspase 3 is a cysteine protease that is rapidly activated during apoptosis and cleaves several substrates, including poly (ADP-ribose) polymerase (PARP). This compound is used extensively in research related to apoptosis, Alzheimer’s disease, and drug discovery .
科学的研究の応用
Ac-DMQD-AMC is widely used in various fields of scientific research:
Chemistry: Used as a model substrate to study enzyme kinetics and inhibition.
Biology: Employed in apoptosis assays to measure Caspase 3 activity.
Medicine: Investigated for its role in Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in drug discovery and development, particularly in screening for Caspase 3 inhibitors
作用機序
Target of Action
The primary target of the compound Ac-Asp-Met-Gln-Asp-AMC is Caspase 3 , also known as Apopain . Caspase 3 is a cysteine protease that plays a crucial role in the execution phase of cell apoptosis .
Mode of Action
Ac-Asp-Met-Gln-Asp-AMC acts as a fluorogenic substrate for Caspase 3 . It is cleaved by Caspase 3 during the process of apoptosis . The cleavage of this substrate results in the release of free fluorescent 7-amino-4-methylcoumarin (AMC), which can be quantified by its emission at 440-460 nm when excited at 360-380 nm .
Biochemical Pathways
The activation of Caspase 3 is a key step in the apoptosis pathway. It is activated by Caspases 8, 9, and 10 . Once activated, Caspase 3 cleaves and activates caspase 6 and 7 . It also cleaves several substrates, including poly (ADP-ribose) polymerase (PARP) .
Pharmacokinetics
It is known that the compound should be stored at -20 °c or below to maintain its stability .
Result of Action
One of the significant results of the action of Ac-Asp-Met-Gln-Asp-AMC is the cleavage of the amyloid precursor protein (APP), contributing to Amyloid beta formation . This process has been implicated in Alzheimer’s disease .
生化学分析
Biochemical Properties
Ac-Asp-Met-Gln-Asp-AMC plays a crucial role in biochemical reactions as a substrate for caspase 3. Caspase 3 is rapidly activated during apoptosis and cleaves several substrates, including poly (ADP-ribose) polymerase (PARP). The interaction between Ac-Asp-Met-Gln-Asp-AMC and caspase 3 results in the release of free fluorescent 7-amino-4-methylcoumarin (AMC), which can be quantified by its fluorescence . This interaction is highly specific, making Ac-Asp-Met-Gln-Asp-AMC a valuable tool for studying apoptosis and related cellular processes.
Cellular Effects
Ac-Asp-Met-Gln-Asp-AMC influences various types of cells by enabling the detection of caspase 3 activity, which is a key player in the execution phase of apoptosis. The compound’s ability to release a fluorescent signal upon cleavage by caspase 3 allows researchers to monitor cell signaling pathways, gene expression, and cellular metabolism changes associated with apoptosis . This makes Ac-Asp-Met-Gln-Asp-AMC an essential tool for understanding how cells respond to apoptotic signals and for identifying potential therapeutic targets in diseases such as cancer and neurodegenerative disorders.
Molecular Mechanism
The molecular mechanism of Ac-Asp-Met-Gln-Asp-AMC involves its cleavage by caspase 3. Upon recognition and binding by caspase 3, the peptide bond between the aspartic acid and AMC is cleaved, releasing the fluorescent AMC molecule . This cleavage event is highly specific and allows for the precise measurement of caspase 3 activity. The specificity of Ac-Asp-Met-Gln-Asp-AMC for caspase 3 over other proteases makes it a reliable indicator of apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ac-Asp-Met-Gln-Asp-AMC can be observed over time by monitoring the fluorescence signal. The stability of the compound and its ability to consistently release AMC upon cleavage by caspase 3 make it a reliable tool for long-term studies . Researchers have observed that the fluorescence signal remains stable over extended periods, allowing for continuous monitoring of caspase 3 activity and apoptotic processes.
Dosage Effects in Animal Models
The effects of Ac-Asp-Met-Gln-Asp-AMC in animal models vary with different dosages. At optimal dosages, the compound effectively monitors caspase 3 activity without causing adverse effects . At high doses, there may be potential toxic effects, and the fluorescence signal may become saturated, leading to inaccurate measurements. Therefore, it is crucial to determine the appropriate dosage for each experimental setup to ensure accurate and reliable results.
Metabolic Pathways
Ac-Asp-Met-Gln-Asp-AMC is involved in metabolic pathways related to apoptosis. Caspase 3, the enzyme that cleaves Ac-Asp-Met-Gln-Asp-AMC, is activated by upstream caspases such as caspase 8, 9, and 10 . This activation cascade is a critical component of the apoptotic pathway, and the use of Ac-Asp-Met-Gln-Asp-AMC allows researchers to study these interactions and the overall metabolic flux during apoptosis.
Transport and Distribution
Within cells, Ac-Asp-Met-Gln-Asp-AMC is transported and distributed to areas where caspase 3 is active. The compound’s ability to diffuse throughout the cell ensures that it can interact with caspase 3 wherever it is localized . This widespread distribution is essential for accurately monitoring caspase 3 activity and understanding the spatial dynamics of apoptosis.
Subcellular Localization
The subcellular localization of Ac-Asp-Met-Gln-Asp-AMC is primarily determined by the localization of caspase 3. Since caspase 3 is active in the cytoplasm and nucleus during apoptosis, Ac-Asp-Met-Gln-Asp-AMC is also found in these compartments . The compound’s ability to target these specific areas allows for precise measurement of caspase 3 activity and provides insights into the subcellular dynamics of apoptosis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DMQD-AMC involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Ac-DMQD-AMC follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control to ensure high purity and yield .
化学反応の分析
Types of Reactions
Ac-DMQD-AMC primarily undergoes hydrolysis reactions catalyzed by Caspase 3. The hydrolysis of the amide bond in the peptide releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC).
Common Reagents and Conditions
Reagents: Caspase 3 enzyme, buffer solutions (e.g., phosphate-buffered saline).
Conditions: The reaction is typically carried out at physiological pH (7.4) and temperature (37°C).
Major Products
The major product of the hydrolysis reaction is free AMC, which can be quantified by its fluorescence emission at 440-460 nm when excited at 360-380 nm .
類似化合物との比較
Similar Compounds
Ac-DEVD-AMC: Another fluorogenic substrate for Caspase 3, but less specific compared to Ac-DMQD-AMC.
Ac-YVAD-AMC: A substrate for Caspase 1, used in studies of inflammation and pyroptosis.
Uniqueness
Ac-DMQD-AMC is unique due to its high specificity for Caspase 3, making it a valuable tool in apoptosis research. Its ability to release a fluorescent signal upon cleavage allows for easy and accurate measurement of Caspase 3 activity .
特性
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N6O12S/c1-14-10-26(43)48-22-11-16(4-5-17(14)22)33-29(46)21(13-25(41)42)36-27(44)18(6-7-23(31)38)34-28(45)19(8-9-49-3)35-30(47)20(12-24(39)40)32-15(2)37/h4-5,10-11,18-21H,6-9,12-13H2,1-3H3,(H2,31,38)(H,32,37)(H,33,46)(H,34,45)(H,35,47)(H,36,44)(H,39,40)(H,41,42)/t18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFJTAOSTJMQCI-TUFLPTIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N6O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile](/img/structure/B1343942.png)








![(R)-4-Benzyl-[1,4]oxazepan-6-ol](/img/structure/B1343959.png)

![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1343963.png)

